molecular formula C11H12 B3049893 5,6-Dimethyl-1H-indene CAS No. 22430-63-3

5,6-Dimethyl-1H-indene

Cat. No.: B3049893
CAS No.: 22430-63-3
M. Wt: 144.21 g/mol
InChI Key: RDAOPSHEXLLEKN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indene (CAS: 22430-63-3) is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol . It belongs to the indene class of bicyclic hydrocarbons, characterized by a fused benzene and cyclopentene ring system. The methyl groups at positions 5 and 6 enhance steric hindrance and influence electronic properties, making it a versatile intermediate in organic synthesis. Key applications include its use in catalytic reactions (e.g., gold-catalyzed synthesis of fulvene derivatives, yielding 38% under optimized conditions) and as a precursor for pharmaceuticals and liquid crystal materials .

Properties

IUPAC Name

5,6-dimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-6-10-4-3-5-11(10)7-9(8)2/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOPSHEXLLEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC2)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176964
Record name 5,6-Dimethyl-1H-indene
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22430-63-3
Record name 5,6-Dimethyl-1H-indene
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Record name 5,6-Dimethyl-1H-indene
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Record name 5,6-Dimethyl-1H-indene
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Record name 5,6-dimethyl-1H-indene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the reaction of para-tolyl radical with allene or methylacetylene under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of 5,6-dimethyl-1H-indanone.

    Reduction: Formation of 5,6-dimethyl-1H-indane.

    Substitution: Introduction of alkyl or acyl groups at various positions on the indene ring.

Scientific Research Applications

5,6-Dimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific effects. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical data for 5,6-dimethyl-1H-indene and its analogs, highlighting structural variations and their impacts:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
This compound 22430-63-3 C₁₁H₁₂ 5,6-dimethyl Intermediate in gold-catalyzed reactions (38% yield); solid with aromatic odor .
5,7-Dimethyl-1H-indene 22484-28-2 C₁₁H₁₂ 5,7-dimethyl Structural isomer; distinct NMR/IR spectra due to methyl positioning .
2,3-Dihydro-5,6-dimethyl-1H-indene - C₁₁H₁₄ 5,6-dimethyl, saturated Pyrolysis byproduct (0.31% yield in coal pretreatment); increased stability .
5,6-Difluoro-1H-indene derivatives - Varies 5,6-difluoro High birefringence (Δn) and dielectric anisotropy (Δε); used in liquid crystals .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 312753-53-0 C₁₃H₂₀ClN 5,6-diethyl, amine, HCl Pharmaceutical intermediate (e.g., Indacaterol synthesis); solid with low aqueous solubility .
5,6-Dimethoxy-3-methyl-1H-indene 191677-26-6 C₂₄H₂₄O₂ 5,6-dimethoxy, 3-methyl Specialty chemical for research; liquid with high molecular weight (344.4 g/mol) .

Key Structural and Functional Differences:

Substituent Effects :

  • Methyl vs. Fluoro Groups : Methyl groups (5,6-dimethyl) increase steric hindrance, limiting reactivity at the 5,6-positions. In contrast, fluorine atoms (5,6-difluoro) enhance polarity and electronic conjugation, making derivatives suitable for liquid crystals with high Δn (>0.2) and Δε (>10) .
  • Hydrogenation : Saturated analogs (e.g., 2,3-dihydro-5,6-dimethyl-1H-indene) exhibit higher thermal stability but reduced reactivity due to loss of aromaticity .

Synthetic Utility :

  • Gold-catalyzed reactions favor this compound derivatives (e.g., fulvene vinyl ethers) with moderate yields (20–43%) .
  • Diethyl- and methoxy-substituted indenes require multi-step syntheses (e.g., Pd/C hydrogenation, 71.6% yield) , reflecting the challenges of introducing bulky or polar groups.

Applications :

  • Pharmaceuticals : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl is critical for β-agonist drugs like Indacaterol, whereas 5,6-dimethyl variants lack direct medicinal use .
  • Materials Science : 5,6-Difluoro derivatives outperform methylated indenes in liquid crystal displays due to superior optical properties and low viscosity .

Biological Activity

5,6-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12C_{11}H_{12}. It is a derivative of indene, characterized by the presence of two methyl groups at the 5th and 6th positions of the indene ring. This structural modification can significantly influence its chemical properties and biological activities.

Antiviral and Anticancer Properties

Research indicates that this compound and its derivatives exhibit potential antiviral and anticancer activities. Various studies have explored the biological activity of these compounds, highlighting their mechanisms of action and therapeutic potential.

  • Antiviral Activity : Some derivatives have been shown to inhibit viral replication through interaction with viral enzymes or host cell receptors. For instance, certain derivatives demonstrated inhibitory effects against viruses such as HIV and influenza.
  • Anticancer Activity : The compound's derivatives have also been investigated for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may modulate signaling pathways involved in cell proliferation and survival, leading to enhanced anticancer effects .

The mechanism of action of this compound involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific therapeutic effects. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting beneficial effects against viral infections and cancer .

Case Studies

Several case studies have demonstrated the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some compounds were found to be in the low micromolar range, indicating potent activity .
  • Study on Antiviral Activity : Another research effort focused on synthesizing derivatives of this compound and testing their antiviral properties. Compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results against several viral strains .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureKey Activity
Indene C9H8Baseline comparison
1,2-Dimethylindene C11H12Moderate activity
5,6-Dimethyl-2H-indene C11H12Varies by substitution
5-Methylindene C10H10Lower activity

The presence of methyl groups at the 5th and 6th positions enhances stability and alters reactivity compared to indene and other dimethylindene derivatives .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. The most common method includes:

  • Cyclization of para-tolyl radical with allene or methylacetylene , yielding high-purity products under optimized conditions.

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in developing biologically active compounds. Its derivatives are being explored for applications in medicinal chemistry due to their potential pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-1H-indene
Reactant of Route 2
5,6-Dimethyl-1H-indene

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